molecular formula C12H16O2 B2868217 3-(2,2-Dimethylpropoxy)benzaldehyde CAS No. 1260801-38-4

3-(2,2-Dimethylpropoxy)benzaldehyde

Cat. No.: B2868217
CAS No.: 1260801-38-4
M. Wt: 192.258
InChI Key: HQYLNKMRHHMXQQ-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropoxy)benzaldehyde is a substituted benzaldehyde derivative characterized by a bulky 2,2-dimethylpropoxy (neopentyloxy) group at the 3-position of the benzaldehyde ring. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.25 g/mol (CAS: 1260801-38-4) .

Properties

IUPAC Name

3-(2,2-dimethylpropoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)9-14-11-6-4-5-10(7-11)8-13/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYLNKMRHHMXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC=CC(=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260801-38-4
Record name 3-(2,2-dimethylpropoxy)benzaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropoxy)benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2,2-dimethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for 3-(2,2-Dimethylpropoxy)benzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2-Dimethylpropoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(2,2-dimethylpropoxy)benzaldehyde and analogous benzaldehyde derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
3-(2,2-Dimethylpropoxy)benzaldehyde 3-(neopentyloxy) C₁₂H₁₆O₂ 192.25 1260801-38-4 High steric bulk, reduced electrophilicity, moderate solubility in polar solvents
3,5-Dimethyl-4-propoxybenzaldehyde 4-propoxy, 3,5-dimethyl C₁₂H₁₆O₂ 192.25 210057-00-4 Enhanced solubility due to methyl groups; used in agrochemical intermediates
4-(2,2-Dimethylpropoxy)benzaldehyde 4-(neopentyloxy) C₁₂H₁₆O₂ 192.25 210694-04-5 Positional isomer; para-substitution may alter electronic effects in reactions
2-Allyl-3-methoxybenzaldehyde 3-methoxy, 2-allyl C₁₁H₁₂O₂ 176.21 94956-98-6 Allyl group enables conjugate addition reactions; methoxy enhances electron density
3-[3-(Dimethylamino)propoxy]benzaldehyde 3-(dimethylaminopropoxy) C₁₂H₁₇NO₂ 219.27 26815-13-4 Tertiary amine group increases basicity; potential for coordination chemistry
3-Hydroxybenzaldehyde 3-hydroxy C₇H₆O₂ 122.12 - High reactivity due to phenolic -OH; prone to oxidation

Key Research Findings

Steric and Electronic Effects :

  • The neopentyloxy group in 3-(2,2-dimethylpropoxy)benzaldehyde creates steric hindrance, slowing nucleophilic attacks at the aldehyde group compared to less hindered analogs like 3-hydroxybenzaldehyde .
  • Electron-donating substituents (e.g., methoxy in 2-allyl-3-methoxybenzaldehyde) increase electron density on the aromatic ring, enhancing stability but reducing electrophilicity at the aldehyde position .

Synthetic Utility: Compounds like 3-[3-(dimethylamino)propoxy]benzaldehyde are valued in medicinal chemistry for their ability to act as ligands or intermediates in drug discovery due to their amine functionality . 3-(2,2-Dimethylpropoxy)benzaldehyde’s bulky substituent may limit its use in reactions requiring high aldehyde reactivity but improve selectivity in multi-step syntheses .

Solubility and Stability: Methyl or methoxy-substituted derivatives (e.g., 3,5-dimethyl-4-propoxybenzaldehyde) exhibit better solubility in non-polar solvents compared to the neopentyloxy analog . Hydroxy-substituted benzaldehydes (e.g., 3-hydroxybenzaldehyde) are prone to oxidation, limiting their shelf life unless stabilized .

Biological Activity

3-(2,2-Dimethylpropoxy)benzaldehyde is an organic compound with notable biological activities, particularly in the fields of antimicrobial and antioxidant research. This article will explore its biological activity, mechanisms of action, and relevant case studies, along with a detailed analysis of its chemical properties and potential applications.

  • Molecular Formula : C₁₂H₁₆O₂
  • Molecular Weight : 192.26 g/mol
  • Structure : The compound features an aldehyde group (-CHO) and a 2,2-dimethylpropoxy substituent, which contributes to its unique reactivity and biological properties.

The biological activity of 3-(2,2-Dimethylpropoxy)benzaldehyde is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : Research indicates that this compound can disrupt bacterial cell membranes and inhibit essential enzymes, leading to bactericidal effects. Its structural characteristics allow it to penetrate bacterial cells effectively, making it a candidate for further antimicrobial studies.
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals. This property is crucial for potential therapeutic applications in diseases associated with oxidative damage.

Biological Activity Studies

Recent studies have highlighted the biological activities of 3-(2,2-Dimethylpropoxy)benzaldehyde:

  • Antimicrobial Studies :
    • A study demonstrated that 3-(2,2-Dimethylpropoxy)benzaldehyde showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating strong antibacterial properties.
  • Antioxidant Activity :
    • In vitro assays revealed that the compound significantly reduced oxidative stress markers in cultured cells. The effectiveness was compared to standard antioxidants such as ascorbic acid and Trolox, showing comparable or superior activity in certain assays.

Case Study 1: Antimicrobial Efficacy

A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various aldehydes, including 3-(2,2-Dimethylpropoxy)benzaldehyde. The study utilized disc diffusion methods to assess the antibacterial activity against multiple pathogens. Results indicated that this compound exhibited a zone of inhibition significantly larger than control compounds, supporting its potential as a new antimicrobial agent .

Case Study 2: Antioxidant Potential

Another investigation focused on the antioxidant capacity of 3-(2,2-Dimethylpropoxy)benzaldehyde using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results showed that the compound effectively scavenged DPPH radicals in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) was calculated and found to be lower than many commonly used antioxidants .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAntioxidant Activity
3-(2,2-Dimethylpropoxy)benzaldehydeHighHigh
3-(4-hydroxybenzaldehyde)ModerateModerate
3-(methoxybenzaldehyde)LowLow

This table illustrates that while other benzaldehyde derivatives exhibit some biological activity, 3-(2,2-Dimethylpropoxy)benzaldehyde stands out for both its antimicrobial and antioxidant capabilities.

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